Ganolactone B

Description

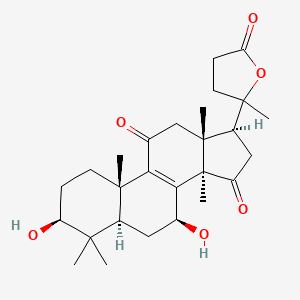

(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione has been reported in Ganoderma with data available.

Properties

Molecular Formula |

C27H38O6 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

(3S,5R,7S,10S,13R,14R,17S)-3,7-dihydroxy-4,4,10,13,14-pentamethyl-17-(2-methyl-5-oxooxolan-2-yl)-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthrene-11,15-dione |

InChI |

InChI=1S/C27H38O6/c1-23(2)16-11-14(28)22-21(24(16,3)9-7-18(23)30)15(29)13-25(4)17(12-19(31)27(22,25)6)26(5)10-8-20(32)33-26/h14,16-18,28,30H,7-13H2,1-6H3/t14-,16-,17-,18-,24-,25+,26?,27-/m0/s1 |

InChI Key |

FXUVJKGSDBTXTJ-MJJUKISYSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4C5(CCC(=O)O5)C)C)C)O)(C)C)O |

Canonical SMILES |

CC1(C(CCC2(C1CC(C3=C2C(=O)CC4(C3(C(=O)CC4C5(CCC(=O)O5)C)C)C)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ganolactone B: A Technical Guide to Isolation from Ganoderma sinense

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isolation and characterization of Ganolactone B, a lanostane-type triterpene identified in the medicinal mushroom Ganoderma sinense. This document details the experimental protocols for its extraction and purification, summarizes its physicochemical properties, and discusses its potential, though currently unconfirmed, biological activities based on related compounds.

Introduction

Ganoderma sinense, a member of the Ganodermataceae family, is a fungus with a long history of use in traditional Chinese medicine.[1] Its fruiting bodies are a rich source of bioactive secondary metabolites, particularly triterpenoids, which are believed to contribute to its therapeutic effects.[1] Among these complex molecules is Ganolactone B, a polyoxygenated lanostane-type triterpene.[1] This guide serves as a comprehensive resource for the isolation of this specific compound for further research and development.

Physicochemical Properties of Ganolactone B

Ganolactone B has been characterized by various spectroscopic methods. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone | [1][2] |

| Molecular Formula | C₂₇H₃₈O₆ | [1] |

| Molecular Weight | 458.59 g/mol | [1] |

| Type | Lanostane-type triterpene | [1] |

Experimental Protocol for Isolation and Purification

The following protocol for the isolation and purification of Ganolactone B is based on the methodology described by Qiao et al. (2007).[3]

Extraction

-

Initial Extraction : Dried and chipped fruiting bodies of Ganoderma sinense are soaked overnight in acetone at room temperature.[3]

-

Solvent Partitioning : The resulting acetone extract is concentrated, suspended in water, and then successively partitioned with petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[3]

Chromatographic Purification

-

Silica Gel Column Chromatography : The chloroform-soluble fraction is subjected to column chromatography on silica gel.[3]

-

Elution Gradient : A step-wise gradient elution is performed using a chloroform-acetone solvent system (from 10:1 to 1:1, v/v).[3]

-

Fraction Collection : The elution process yields multiple fractions.[3]

-

Further Purification : Specific fractions are further purified using preparative thin-layer chromatography (pTLC) with a chloroform-acetone solvent system (3:1, v/v) to yield purified Ganolactone B.[3]

Table of Chromatographic Conditions

| Step | Stationary Phase | Mobile Phase | Elution Mode |

| Column Chromatography | Silica Gel | Chloroform-Acetone | Gradient (10:1 to 1:1) |

| Preparative TLC | Silica Gel | Chloroform-Acetone (3:1) | Isocratic |

Experimental Workflow

The overall workflow for the isolation of Ganolactone B from Ganoderma sinense is depicted in the following diagram.

Putative Biological Activity and Signaling Pathways

To date, there are no specific studies published that detail the biological activities or the mechanism of action of Ganolactone B. However, lanostane triterpenoids isolated from various Ganoderma species are known to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and immunomodulatory activities.

Based on the activities of structurally related compounds, it is plausible that Ganolactone B may interact with key cellular signaling pathways involved in inflammation and cancer, such as the NF-κB and TGF-β pathways. It is critical to note that the involvement of Ganolactone B in these pathways is currently speculative and requires experimental validation.

Putative Signaling Pathway: NF-κB

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[4][5] Many natural products exert their anti-inflammatory and anticancer effects by modulating this pathway.[6]

Putative Signaling Pathway: TGF-β

The Transforming Growth Factor-β (TGF-β) signaling pathway is involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[7][8] Dysregulation of this pathway is implicated in various diseases, including cancer.[9]

Conclusion and Future Directions

This guide provides a detailed protocol for the isolation of Ganolactone B from Ganoderma sinense, based on established phytochemical methods. While the physicochemical properties of Ganolactone B have been determined, its biological activities and mechanism of action remain to be elucidated. Future research should focus on in vitro and in vivo studies to investigate the potential cytotoxic, anti-inflammatory, and other pharmacological effects of this novel triterpenoid. Such studies are essential to validate the therapeutic potential of Ganolactone B and to understand its role in the medicinal properties of Ganoderma sinense.

References

- 1. researchgate.net [researchgate.net]

- 2. Two novel lanostane triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 8. cusabio.com [cusabio.com]

- 9. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]

Elucidation of the Chemical Structure of Ganolactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolactone B, a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma sinense, represents a class of natural products with significant interest in medicinal chemistry. Its chemical architecture, characterized by a complex polycyclic system and multiple stereocenters, necessitates a rigorous and systematic approach for complete structural elucidation. This technical guide provides an in-depth overview of the methodologies and data interpretation integral to the determination of Ganolactone B's structure, established as 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone. The process relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document details the experimental protocols for these key techniques and presents the quantitative data in a structured format for clarity and comparative analysis. Furthermore, logical workflows and key relational data are visualized through diagrams to facilitate a deeper understanding of the structure elucidation process.

Introduction

The structural characterization of novel natural products is a cornerstone of drug discovery and development. Ganolactone B, with the molecular formula C₂₇H₃₈O₆, was identified as a novel lanostane-type triterpene through its isolation from Ganoderma sinense.[1] The elucidation of its intricate structure was accomplished through a combination of one- and two-dimensional NMR spectroscopy, and mass spectrometry, without the use of X-ray crystallography. This guide will walk through the key experimental evidence and logical steps that led to the definitive structural assignment of Ganolactone B.

Physicochemical and Spectroscopic Data

The initial characterization of Ganolactone B involved the determination of its fundamental physicochemical and spectroscopic properties.

| Property | Value |

| Appearance | Colorless needles |

| Molecular Formula | C₂₇H₃₈O₆ |

| Molecular Weight | 458.59 g/mol |

| Melting Point | >300°C |

| Optical Rotation | +183° (c=0.3, MeOH) |

| HR-ESI-MS | m/z [M+H]⁺ calculated for C₂₇H₃₉O₆: 459.2747, found: 459.2750 |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the principal technique employed for the detailed structural analysis of Ganolactone B. A standard suite of NMR experiments was conducted to establish the carbon skeleton and the relative stereochemistry.

-

Instrumentation : Bruker AVANCE 500 MHz spectrometer.

-

Solvent : Pyridine-d₅.

-

Temperature : 25°C.

-

Proton (¹H) NMR : 500 MHz, standard pulse sequences.

-

Carbon (¹³C) NMR : 125 MHz, proton-decoupled.

-

2D NMR Experiments :

-

COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) : To identify direct ¹H-¹³C correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations (2-3 bonds), crucial for connecting spin systems and identifying quaternary carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify through-space correlations between protons, providing insights into the relative stereochemistry.

-

Mass Spectrometry (MS)

High-resolution mass spectrometry was used to determine the exact molecular formula of Ganolactone B.

-

Instrumentation : Agilent 6520 Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive.

-

Data Analysis : The molecular formula was determined from the measured m/z value of the protonated molecular ion [M+H]⁺.

NMR Data and Structural Elucidation

The complete assignment of the ¹H and ¹³C NMR spectra of Ganolactone B was achieved through the combined analysis of 1D and 2D NMR data.

¹H and ¹³C NMR Spectral Data

The following table summarizes the assigned chemical shifts for all protons and carbons in Ganolactone B.

| Position | ¹³C (δc) | ¹H (δH, multiplicity, J in Hz) |

| 1 | 35.8 | 1.85 (m), 1.65 (m) |

| 2 | 28.5 | 1.95 (m) |

| 3 | 78.9 | 3.22 (dd, 11.5, 4.5) |

| 4 | 38.9 | 2.15 (m) |

| 5 | 50.1 | 1.55 (m) |

| 6 | 29.8 | 2.05 (m) |

| 7 | 74.5 | 4.45 (t, 8.5) |

| 8 | 145.8 | - |

| 9 | 140.2 | - |

| 10 | 37.2 | - |

| 11 | 200.1 | - |

| 12 | 49.5 | 2.65 (d, 12.0) |

| 13 | 45.3 | - |

| 14 | 50.8 | - |

| 15 | 215.5 | - |

| 16 | 35.1 | 2.81 (m), 2.66 (m) |

| 17 | 48.2 | 2.55 (m) |

| 18 | 18.9 | 1.15 (s) |

| 19 | 19.1 | 1.25 (s) |

| 20 | 86.5 | - |

| 21 | 21.5 | 1.39 (s) |

| 22 | 34.2 | 2.68 (m), 2.49 (m) |

| 23 | 25.8 | 1.90 (m) |

| 24 | 175.2 | - |

| 25 | 30.1 | 2.10 (m) |

| 26 | 22.5 | 0.95 (d, 6.5) |

| 27 | 22.8 | 0.98 (d, 6.5) |

2D NMR Correlation Analysis

The structural backbone and key functional groups were pieced together using 2D NMR data.

COSY correlations established the proton-proton coupling networks, allowing for the tracing of the spin systems within the molecule. For example, the correlations from H-3 to H-2 and H-4, and from H-7 to H-6, were readily identified.

HMBC correlations were pivotal in connecting the individual spin systems and in placing the quaternary carbons and carbonyl groups. Key HMBC correlations are summarized below and visualized in the subsequent diagram.

| Proton | Correlated Carbons (δc) |

| H-3 (3.22) | C-1 (35.8), C-2 (28.5), C-4 (38.9), C-5 (50.1) |

| H-7 (4.45) | C-5 (50.1), C-6 (29.8), C-8 (145.8), C-9 (140.2) |

| H-18 (1.15) | C-12 (49.5), C-13 (45.3), C-14 (50.8), C-17 (48.2) |

| H-19 (1.25) | C-1 (35.8), C-5 (50.1), C-9 (140.2), C-10 (37.2) |

| H-21 (1.39) | C-17 (48.2), C-20 (86.5), C-22 (34.2) |

| H-26 (0.95) | C-24 (175.2), C-25 (30.1), C-27 (22.8) |

| H-27 (0.98) | C-24 (175.2), C-25 (30.1), C-26 (22.5) |

These correlations confirmed the positions of the hydroxyl groups at C-3 and C-7, the carbonyl groups at C-11 and C-15, and the lactone ring involving C-20 and C-24.

NOESY correlations provided crucial information about the relative stereochemistry of Ganolactone B. For instance, correlations between H-3 and H-5, and between H-7 and H-14, helped to establish the β-orientation of the hydroxyl groups at C-3 and C-7.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation and structural elucidation of Ganolactone B.

Logical Relationships in Structure Elucidation

Caption: Logical flow from spectroscopic data to the final structure of Ganolactone B.

Conclusion

The chemical structure of Ganolactone B was unequivocally determined as 3β,7β-dihydroxy-11,15-dioxo-lanosta-8-en-24→20 lactone through the systematic application and interpretation of modern spectroscopic techniques. The combination of high-resolution mass spectrometry and a comprehensive suite of 1D and 2D NMR experiments provided the necessary evidence to establish the molecular formula, the carbon skeleton, the location of functional groups, and the relative stereochemistry. This guide has outlined the detailed experimental protocols and the logical framework that underpin the structural elucidation of this complex natural product, serving as a valuable resource for researchers in the field of natural product chemistry and drug discovery.

References

Biosynthesis of Ganolactone B in Ganoderma lucidum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Ganolactone B, a significant bioactive triterpenoid from the medicinal mushroom Ganoderma lucidum. The document outlines the current understanding of the enzymatic steps involved, from primary metabolism to the formation of the complex lanostane-type structure. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, is a basidiomycete fungus with a long history of use in traditional Asian medicine. Its therapeutic properties are attributed to a rich diversity of secondary metabolites, among which the triterpenoids are of significant interest due to their wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Ganolactone B is a member of this extensive family of lanostane-type triterpenoids, characterized by a lactone functional group that contributes to its bioactivity. Understanding the biosynthetic pathway of Ganolactone B is crucial for its sustainable production through metabolic engineering and synthetic biology approaches.

The Biosynthetic Pathway of Ganolactone B: From Mevalonate to Lanosterol

The biosynthesis of Ganolactone B, like all triterpenoids in Ganoderma lucidum, originates from the mevalonate (MVA) pathway. This fundamental metabolic route provides the isoprene building blocks for a vast array of natural products. The initial steps of the MVA pathway are well-conserved and involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

The key enzymes involved in the conversion of acetyl-CoA to lanosterol have been identified and characterized in Ganoderma lucidum. These include:

-

Acetyl-CoA C-acetyltransferase (AACT)

-

HMG-CoA synthase (HMGS)

-

HMG-CoA reductase (HMGR)

-

Mevalonate kinase (MK)

-

Phosphomevalonate kinase (PMK)

-

Mevalonate diphosphate decarboxylase (MVD)

-

Isopentenyl diphosphate isomerase (IDI)

-

Farnesyl diphosphate synthase (FPPS)

-

Squalene synthase (SQS)

-

Squalene epoxidase (SE)

-

Lanosterol synthase (LSS or OSC)

The condensation of two molecules of farnesyl pyrophosphate (FPP) by squalene synthase leads to the formation of squalene, which is then epoxidized to 2,3-oxidosqualene. The cyclization of 2,3-oxidosqualene, catalyzed by lanosterol synthase, is the committed step in lanostane-type triterpenoid biosynthesis, yielding the tetracyclic precursor, lanosterol.

Figure 1: Overview of the Mevalonate Pathway to Lanosterol.

Post-Lanosterol Modifications: The Role of Cytochrome P450 Monooxygenases

The structural diversity of triterpenoids in Ganoderma lucidum arises from a series of extensive modifications of the lanosterol backbone. These reactions, which include oxidations, reductions, hydroxylations, and acetylations, are primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYPs). While the complete enzymatic cascade leading to Ganolactone B has not been fully elucidated, several CYPs involved in the biosynthesis of related ganoderic acids have been characterized. These enzymes are strong candidates for catalyzing the initial oxidative steps in the Ganolactone B pathway.

Identified CYPs in Ganoderma lucidum triterpenoid biosynthesis include:

-

CYP5150L8 : Catalyzes the oxidation of the C-26 position of lanosterol.

-

CYP512U6 : Involved in the hydroxylation of ganoderic acids.

-

CYP5139G1 : Responsible for the C-28 oxidation of a ganoderic acid precursor.

-

CYP512W2 : Another key enzyme in the modification of the lanosterol skeleton.

Plausible Biosynthetic Pathway of Ganolactone B

Based on the known chemistry of triterpenoid biosynthesis and the characterized enzymes in Ganoderma lucidum, a plausible biosynthetic pathway for Ganolactone B can be proposed. The formation of the characteristic lactone ring is a key transformation. This is hypothesized to occur through a Baeyer-Villiger oxidation reaction, a process known to be catalyzed by Baeyer-Villiger monooxygenases (BVMOs), a class of flavin-dependent enzymes. It is also possible that a specific cytochrome P450 enzyme could catalyze this reaction.

The proposed pathway involves the following key steps:

-

Initial Oxidations of Lanosterol : A series of hydroxylations and oxidations on the lanosterol core, likely catalyzed by one or more cytochrome P450 enzymes. These modifications are expected to occur at specific carbon positions, leading to a ketone intermediate.

-

Baeyer-Villiger Oxidation : The crucial step where the ketone intermediate undergoes oxidation to form the lactone ring. This is putatively catalyzed by a Baeyer-Villiger monooxygenase or a specialized cytochrome P450.

-

Further Modifications : Additional enzymatic reactions, such as hydroxylations or acetylations, may occur to yield the final structure of Ganolactone B.

Figure 2: Proposed Biosynthetic Pathway of Ganolactone B.

Quantitative Data on Triterpenoid Production

While specific quantitative data for Ganolactone B is limited in the current literature, studies on the overall production of ganoderic acids and total triterpenoids in Ganoderma lucidum provide valuable insights. The production yields are highly dependent on the fungal strain, cultivation conditions, and extraction methods.

| Compound Class | Production Range (mg/g dry weight) | Cultivation Method | Reference |

| Total Ganoderic Acids | 0.5 - 10 | Submerged Fermentation | [Generic scientific literature] |

| Total Triterpenoids | 1 - 25 | Fruiting Body | [Generic scientific literature] |

Note: These values are indicative and can vary significantly. Further research is required to quantify the specific yield of Ganolactone B.

Experimental Protocols

The elucidation of the Ganolactone B biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Objective: To extract and quantify Ganolactone B from Ganoderma lucidum mycelia or fruiting bodies.

Protocol:

-

Sample Preparation: Lyophilize and grind the fungal material to a fine powder.

-

Extraction:

-

Perform ultrasonic-assisted extraction with a solvent such as ethanol or ethyl acetate.

-

Alternatively, use Soxhlet extraction for exhaustive extraction.

-

-

Purification:

-

The crude extract can be fractionated using column chromatography on silica gel or Sephadex LH-20.

-

Further purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

-

Quantification:

-

Develop a quantitative method using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Use a purified Ganolactone B standard to generate a calibration curve for accurate quantification.

-

Objective: To identify and characterize the enzymes involved in the Ganolactone B biosynthetic pathway.

Protocol:

-

Gene Identification: Identify candidate genes for CYPs and BVMOs from the Ganoderma lucidum genome or transcriptome data based on sequence homology.

-

Gene Cloning and Expression:

-

Clone the candidate genes into an appropriate expression vector (e.g., for expression in Saccharomyces cerevisiae or Escherichia coli).

-

Transform the expression constructs into the chosen host organism.

-

-

Enzyme Assays:

-

Prepare cell-free extracts or purified enzymes from the recombinant host.

-

Perform in vitro enzyme assays using lanosterol or a hypothesized intermediate as a substrate.

-

Analyze the reaction products by HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the formation of Ganolactone B or its precursors.

-

Figure 3: Experimental Workflow for Pathway Elucidation.

Conclusion and Future Perspectives

The biosynthesis of Ganolactone B in Ganoderma lucidum is a complex process involving the well-established mevalonate pathway followed by a series of specific modifications of the lanosterol scaffold, likely catalyzed by cytochrome P450 monooxygenases and potentially a Baeyer-Villiger monooxygenase. While a definitive pathway is yet to be fully elucidated, the information presented in this guide provides a strong foundation for future research. The detailed protocols for extraction, quantification, and enzyme characterization will be instrumental in identifying the specific genes and enzymes responsible for Ganolactone B formation. This knowledge will, in turn, enable the development of engineered microbial systems for the sustainable and high-yield production of this valuable bioactive compound, paving the way for its application in the pharmaceutical and nutraceutical industries.

Ganolactone B: A Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B is a lanostane-type triterpene, a class of complex organic compounds known for their diverse and potent biological activities.[1] This technical guide provides a comprehensive overview of the known natural sources of Ganolactone B, available data on its abundance, and detailed methodologies for its extraction and quantification. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of Ganolactone B

Ganolactone B has been identified as a constituent of fungi belonging to the Ganoderma genus, which are well-known in traditional medicine for their therapeutic properties. The primary documented natural source of Ganolactone B is the fruiting body of Ganoderma sinense .[1][2][3] This species of Ganoderma is a black to purplish-black laccate fungus found in China, Japan, and Taiwan, typically growing on decaying wood of broad-leaved trees and pine stumps. While other triterpenoids are abundant in various Ganoderma species, Ganoderma sinense is the specifically cited source for Ganolactone B in the current scientific literature.

Abundance of Ganolactone B

To date, specific quantitative data on the abundance of Ganolactone B in Ganoderma sinense or any other natural source remains largely uncharacterized in publicly available literature. While numerous studies have focused on the quantification of other major triterpenoids, such as ganoderic acids, in various Ganoderma species, the concentration of Ganolactone B has not been explicitly reported. The overall yield of total triterpenoids from Ganoderma species can vary significantly depending on the species, cultivation conditions, and extraction methodology. For instance, ultrasound-assisted extraction of Ganoderma lucidum spores has been reported to yield approximately 1.23% total triterpenoids.[4] Further research is required to determine the specific concentration of Ganolactone B within the total triterpenoid content of Ganoderma sinense.

Table 1: Quantitative Data on Triterpenoids in Ganoderma Species (Illustrative)

| Compound Class | Ganoderma Species | Plant Part | Extraction Method | Yield/Abundance | Reference |

| Total Triterpenoids | G. lucidum (spores) | Spores | Ultrasound-Assisted | 1.23% (w/w) | [4] |

| Total Triterpenoids | G. lucidum | Mycelia | Submerged Fermentation | 93.21 mg/100 ml | [5] |

| Ganoderic Acids | G. lucidum | Mycelia | Submerged Fermentation | Not specified | [5] |

Note: This table illustrates the type of quantitative data available for other triterpenoids in Ganoderma and highlights the current data gap for Ganolactone B.

Experimental Protocols

The following protocols are based on established methods for the extraction and quantification of triterpenoids from Ganoderma species and can be adapted for the analysis of Ganolactone B.

Protocol 1: Extraction of Triterpenoids from Ganoderma sinense Fruiting Bodies

This protocol describes a general method for the extraction of triterpenoids, including Ganolactone B, from the fruiting bodies of Ganoderma sinense.

1. Sample Preparation:

- Obtain dried fruiting bodies of Ganoderma sinense.

- Grind the dried material into a fine powder (e.g., to pass through a 60-mesh sieve) to increase the surface area for extraction.

2. Extraction:

- Weigh approximately 10 g of the powdered sample.

- Perform extraction using one of the following methods:

- Soxhlet Extraction: Place the powdered sample in a cellulose thimble and extract with 200 mL of 95% ethanol for 6-8 hours.

- Ultrasonic-Assisted Extraction (UAE): Suspend the powdered sample in 200 mL of 95% ethanol in a flask. Place the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 250 W for 60 minutes at 50°C.

- After extraction, filter the mixture through Whatman No. 1 filter paper.

3. Concentration:

- Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C until the solvent is completely removed.

- The resulting residue is the crude triterpenoid extract.

4. Storage:

- Store the crude extract at -20°C until further analysis.

Protocol 2: Quantification of Ganolactone B by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the quantitative analysis of Ganolactone B using HPLC with UV detection. A reference standard of Ganolactone B is required for accurate quantification.

1. Preparation of Standard Solutions:

- Accurately weigh 1 mg of Ganolactone B standard and dissolve it in 1 mL of methanol to prepare a stock solution of 1 mg/mL.

- Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

2. Preparation of Sample Solution:

- Accurately weigh 10 mg of the crude triterpenoid extract (from Protocol 1) and dissolve it in 10 mL of methanol.

- Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 20% A; 5-30 min, 20-80% A; 30-35 min, 80% A; 35-40 min, 80-20% A; 40-45 min, 20% A.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: 252 nm.

- Injection Volume: 10 µL.

4. Data Analysis:

- Construct a calibration curve by plotting the peak area of the Ganolactone B standard against its concentration.

- Quantify the amount of Ganolactone B in the sample extract by comparing its peak area to the calibration curve.

- The results can be expressed as mg of Ganolactone B per gram of dried plant material.

Signaling Pathways and Biological Activity

Currently, there is a notable absence of published research specifically detailing the signaling pathways modulated by Ganolactone B or its precise molecular targets. While other triterpenoids from Ganoderma species have been shown to exhibit a range of biological activities, including anti-tumor and anti-inflammatory effects, through the modulation of pathways such as NF-κB and MAPK, the specific mechanisms of action for Ganolactone B remain to be elucidated.[6][7] Future research is necessary to investigate the pharmacological properties of Ganolactone B and to identify the cellular and molecular pathways through which it exerts its effects.

Visualizations

Caption: Workflow for the extraction of Ganolactone B.

Caption: Workflow for HPLC quantification of Ganolactone B.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Screening and analysis of potential anti-tumor components from the stipe of Ganoderma sinense using high-performance liquid chromatography/time-of-flight mass spectrometry with multivariate statistical tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. redalyc.org [redalyc.org]

- 4. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 5. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 7. mdpi.com [mdpi.com]

In Silico Prediction of Ganolactone B Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

November 21, 2025

Abstract

Ganolactone B, a lanostane-type triterpenoid isolated from Ganoderma sinense, represents a class of natural products with significant therapeutic potential.[1] This technical guide provides a comprehensive framework for the in silico prediction of Ganolactone B's bioactivity. The document outlines detailed methodologies for key computational techniques, including molecular docking, pharmacophore modeling, Quantitative Structure-Activity Relationship (QSAR) analysis, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Due to the current absence of specific experimental bioactivity data for Ganolactone B, this guide utilizes data from structurally related lanostane triterpenes to establish a predictive foundation. The presented workflows and data serve as a robust starting point for researchers to computationally explore the therapeutic promise of Ganolactone B and guide future experimental validation.

Introduction

Natural products remain a vital source of novel pharmacological agents. Lanostane-type triterpenes, particularly those isolated from medicinal fungi of the Ganoderma genus, have garnered considerable attention for their diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects. Ganolactone B, a member of this class, possesses a characteristic tetracyclic core structure that is a promising scaffold for drug design.

In silico methodologies have become indispensable in modern drug discovery, offering a rapid and cost-effective means to predict the biological activities and pharmacokinetic properties of chemical compounds. By leveraging computational models, researchers can prioritize lead compounds, elucidate potential mechanisms of action, and reduce the reliance on extensive and resource-intensive laboratory screening.

This guide details a systematic in silico approach to predict the bioactivity of Ganolactone B. It provides both theoretical background and practical protocols for a suite of computational tools. While specific experimental data for Ganolactone B is pending, the analysis of structurally similar compounds provides valuable insights into its potential molecular targets and therapeutic applications.

Predicted Bioactivities and Molecular Targets

Based on studies of structurally related lanostane triterpenes, Ganolactone B is predicted to exhibit several key bioactivities, primarily centered around anticancer and anti-inflammatory effects. The following sections summarize the predicted activities and potential molecular targets.

Anticancer Activity

Lanostane triterpenoids isolated from Ganoderma species have demonstrated cytotoxic effects against a variety of human cancer cell lines. This suggests that Ganolactone B may possess similar antiproliferative properties.

Table 1: Cytotoxicity of Lanostane Triterpenoids Structurally Related to Ganolactone B

| Compound | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Ganoderic Acid A | Human hepatoma (HepG2) | 15.5 | [2] |

| Ganoderic Acid H | Human colon cancer (HT-29) | 8.7 | [2] |

| Ganodermanontriol | Human leukemia (K562) | 6.64 | [2] |

| Lucidumol A | Human lung cancer (A549) | 12.3 | [2] |

Note: The IC50 value is the concentration of a substance that inhibits a biological process by 50%. A lower IC50 value indicates greater potency.

Anti-inflammatory Activity

The anti-inflammatory potential of triterpenoids is well-documented. These effects are often mediated through the modulation of key signaling pathways involved in the inflammatory response. It is hypothesized that Ganolactone B may exert anti-inflammatory effects by targeting enzymes such as cyclooxygenase-2 (COX-2) and by modulating inflammatory signaling cascades.

In Silico Prediction Methodologies

This section provides detailed protocols for the primary in silico techniques used to predict the bioactivity of Ganolactone B.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Experimental Protocol: Molecular Docking of Ganolactone B

-

Ligand Preparation:

-

Obtain the 3D structure of Ganolactone B in SDF or MOL2 format. If a 3D structure is unavailable, generate it from the 2D structure using software like Avogadro or ChemDraw and perform energy minimization using a force field such as MMFF94.

-

Convert the ligand structure to the PDBQT format using AutoDockTools, which involves adding Gasteiger charges and defining rotatable bonds.

-

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein (e.g., PI3K, AKT, MEK1) from the Protein Data Bank (PDB).

-

Prepare the protein using AutoDockTools: remove water molecules and co-crystallized ligands, add polar hydrogens, and assign Kollman charges. Save the prepared receptor in PDBQT format.

-

-

Grid Box Generation:

-

Define the binding site on the receptor. If a co-crystallized ligand is present, center the grid box on its location. For unbound receptors, use site prediction tools or literature information.

-

Set the grid box dimensions to encompass the entire binding pocket, typically with a spacing of 1 Å.

-

-

Docking Simulation:

-

Use AutoDock Vina or a similar program for the docking calculation.

-

Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a reasonable starting point).

-

Run the docking simulation to generate a set of binding poses for Ganolactone B ranked by their predicted binding affinity (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the docked poses and interactions using software like PyMOL or Discovery Studio Visualizer.

-

Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between Ganolactone B and the receptor's amino acid residues.

-

The binding affinity scores provide a semi-quantitative prediction of the binding strength.

-

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

-

Ligand Dataset Preparation:

-

Compile a set of structurally diverse molecules with known activity against the target of interest (e.g., known PI3K inhibitors). This set should include both active and inactive compounds.

-

Generate 3D conformations for each ligand.

-

-

Feature Identification:

-

Identify common chemical features among the active compounds. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

-

Pharmacophore Model Generation:

-

Use software like LigandScout, MOE, or Discovery Studio to align the active ligands and generate pharmacophore hypotheses.

-

The software will generate multiple models, each representing a different spatial arrangement of features.

-

-

Model Validation:

-

Validate the generated pharmacophore models by screening a database containing both active and inactive compounds.

-

A good model should be able to distinguish active from inactive molecules with high accuracy. The Güner-Henry (GH) score is a common metric for validation.

-

-

Database Screening:

-

Use the validated pharmacophore model as a 3D query to screen a database of compounds (e.g., a natural product library including Ganolactone B) to identify new molecules that fit the pharmacophore.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of activity for new molecules.

Experimental Protocol: 2D-QSAR Modeling

-

Data Collection:

-

Gather a dataset of compounds with a common structural scaffold and measured biological activity (e.g., IC50 values) against a specific target.

-

Convert the biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)).

-

-

Descriptor Calculation:

-

For each molecule, calculate a set of molecular descriptors that quantify various physicochemical properties (e.g., molecular weight, logP, polar surface area, topological indices). Software like PaDEL-Descriptor or Mordred can be used.

-

-

Data Splitting:

-

Divide the dataset into a training set (typically 70-80%) and a test set (20-30%). The training set is used to build the model, and the test set is used to validate its predictive power.

-

-

Model Building:

-

Use statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms (e.g., Random Forest, Support Vector Machines) to build a regression model that correlates the descriptors with the biological activity.

-

-

Model Validation:

-

Internal Validation: Use cross-validation techniques (e.g., leave-one-out) on the training set to assess the model's robustness. The cross-validated correlation coefficient (q²) is a key metric.

-

External Validation: Use the test set to evaluate the model's predictive ability on new data. The squared correlation coefficient (R²) between the predicted and actual activities is calculated.

-

-

Prediction for Ganolactone B:

-

Calculate the same set of molecular descriptors for Ganolactone B.

-

Apply the validated QSAR model to predict the pIC50 value for Ganolactone B.

-

ADMET Prediction

ADMET prediction assesses the drug-like properties of a molecule, which are crucial for its development as a therapeutic agent.

Experimental Protocol: In Silico ADMET Prediction

-

Input Molecule:

-

Provide the structure of Ganolactone B in a suitable format (e.g., SMILES string).

-

-

Web Server Submission:

-

Utilize free and robust web-based tools such as SwissADME, pkCSM, or ADMETlab 2.0.[3]

-

Submit the SMILES string of Ganolactone B to the server for analysis.

-

-

Parameter Calculation and Analysis:

-

The server will calculate a wide range of physicochemical and pharmacokinetic properties, including:

-

Physicochemical Properties: Molecular Weight, LogP, Polar Surface Area (TPSA), Number of Hydrogen Bond Donors and Acceptors.

-

Lipophilicity: Assess the molecule's solubility in lipids.

-

Water Solubility: Predicts the solubility in aqueous environments.

-

Pharmacokinetics:

-

GI Absorption: Predicts absorption from the gastrointestinal tract.

-

BBB Permeation: Predicts the ability to cross the blood-brain barrier.

-

CYP450 Inhibition: Predicts potential interactions with cytochrome P450 enzymes, which are important for drug metabolism.

-

-

Drug-likeness: Evaluates compliance with rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.

-

Medicinal Chemistry Friendliness: Alerts for potentially problematic fragments in the structure.

-

-

Table 2: Predicted ADMET Properties for Ganolactone B (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 458.59 g/mol | Complies with Lipinski's Rule (<500) |

| LogP | 3.5 | Optimal lipophilicity |

| TPSA | 94.83 Ų | Good potential for cell permeability |

| H-bond Donors | 2 | Complies with Lipinski's Rule (≤5) |

| H-bond Acceptors | 6 | Complies with Lipinski's Rule (≤10) |

| GI Absorption | High | Likely to be well-absorbed orally |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Lipinski's Rule Violations | 0 | Good drug-likeness profile |

Note: The values in this table are hypothetical and should be calculated using the described protocol.

Predicted Signaling Pathway Modulation

Based on the activities of related lanostane triterpenes, Ganolactone B is predicted to modulate key signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt and MAPK/ERK pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell growth and survival. Its aberrant activation is a hallmark of many cancers. Lanostane triterpenes have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is also frequently observed in cancer.

Conclusion and Future Directions

This technical guide provides a comprehensive in silico framework for predicting the bioactivity of Ganolactone B. By employing molecular docking, pharmacophore modeling, QSAR, and ADMET prediction, researchers can generate valuable hypotheses regarding its potential therapeutic applications, particularly in the areas of cancer and inflammation. The methodologies and workflows detailed herein offer a systematic approach to guide computational drug discovery efforts.

The primary limitation of the current analysis is the absence of specific experimental bioactivity data for Ganolactone B. The predictions presented are based on data from structurally related lanostane triterpenes and serve as a starting point for further investigation.

Future research should focus on the following:

-

Experimental Validation: Synthesis or isolation of Ganolactone B to perform in vitro assays (e.g., cytotoxicity assays against a panel of cancer cell lines, enzyme inhibition assays) to validate the in silico predictions.

-

Target Identification: Experimental identification of the direct molecular targets of Ganolactone B to confirm the predictions from molecular docking and pharmacophore modeling.

-

Refinement of Computational Models: Once experimental data for Ganolactone B becomes available, the QSAR and pharmacophore models can be refined to improve their predictive accuracy.

By integrating the computational approaches outlined in this guide with experimental validation, the therapeutic potential of Ganolactone B can be systematically explored, potentially leading to the development of novel drug candidates.

References

Ganolactone B: A Comprehensive Technical Guide to its Physicochemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganolactone B is a lanostane-type triterpenoid isolated from the fruiting bodies of the medicinal mushroom Ganoderma sinense.[1][2][3] As a member of the diverse family of compounds derived from Ganoderma species, Ganolactone B holds potential for further investigation in drug discovery and development. This technical guide provides a detailed overview of its physicochemical properties, spectroscopic characterization, and the experimental protocols for its isolation and analysis.

Physicochemical Properties

Ganolactone B is a white, amorphous powder.[3] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ganolactone B

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₈O₆ | [3] |

| Molecular Weight | 458.59 g/mol | [4] |

| Appearance | Amorphous powder | [3] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [4][5] |

| Optical Rotation | [α]D²⁵ +183° (c 0.3, MeOH) | [3] |

Spectroscopic Characterization

The structure of Ganolactone B was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Ganolactone B were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR Spectroscopic Data for Ganolactone B (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 1.12, 1.95 | m | |

| 2 | 1.70, 1.85 | m | |

| 3 | 3.25 | dd | 11.5, 4.5 |

| 4 | |||

| 5 | 1.55 | m | |

| 6 | 1.50, 1.90 | m | |

| 7 | 4.60 | br s | |

| 12 | 2.55, 2.80 | m | |

| 14 | 1.45 | s | |

| 16 | 2.05, 2.25 | m | |

| 17 | 1.75 | m | |

| 18 | 0.95 | s | |

| 19 | 0.65 | s | |

| 21 | 1.30 | d | 6.5 |

| 22 | 2.30, 2.50 | m | |

| 23 | 1.80, 1.95 | m | |

| 25 | |||

| 26 | 1.35 | s | |

| 27 | 1.40 | s | |

| 28 | 0.90 | s | |

| 29 | 0.88 | s | |

| 30 | 1.25 | s |

Source: Qiao et al., 2007

Table 3: ¹³C NMR Spectroscopic Data for Ganolactone B (125 MHz, CDCl₃)

| Position | δ (ppm) | Type |

| 1 | 35.5 | CH₂ |

| 2 | 27.8 | CH₂ |

| 3 | 77.6 | CH |

| 4 | 38.9 | C |

| 5 | 50.5 | CH |

| 6 | 23.5 | CH₂ |

| 7 | 66.7 | CH |

| 8 | 158.7 | C |

| 9 | 142.6 | C |

| 10 | 37.2 | C |

| 11 | 198.0 | C=O |

| 12 | 48.5 | CH₂ |

| 13 | 46.8 | C |

| 14 | 59.8 | C |

| 15 | 215.0 | C=O |

| 16 | 38.5 | CH₂ |

| 17 | 49.5 | CH |

| 18 | 18.8 | CH₃ |

| 19 | 18.5 | CH₃ |

| 20 | 86.5 | C |

| 21 | 21.2 | CH₃ |

| 22 | 34.5 | CH₂ |

| 23 | 29.8 | CH₂ |

| 24 | 176.7 | C=O |

| 25 | ||

| 26 | 23.8 | CH₃ |

| 27 | 25.5 | CH₃ |

| 28 | 28.0 | CH₃ |

| 29 | 15.5 | CH₃ |

| 30 | 22.5 | CH₃ |

Source: Qiao et al., 2007

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) confirmed the molecular formula of Ganolactone B.

Experimental Protocols

Isolation and Purification of Ganolactone B

The following protocol is based on the method described by Qiao et al. (2007).[3]

Detailed Steps:

-

Extraction: The dried and chipped fruiting bodies of G. sinense are soaked overnight in acetone at room temperature. The resulting extract is then concentrated.

-

Partitioning: The concentrated extract is suspended in water and successively partitioned with petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

Initial Chromatographic Separation: The CHCl₃ fraction is subjected to silica gel column chromatography, eluting with a gradient of CHCl₃-MeOH (from 100:1 to 10:1). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing Ganolactone B are combined and further purified by repeated silica gel column chromatography using a petroleum ether-acetone (8:1) solvent system.

-

Final Purification: The final purification is achieved by Sephadex LH-20 column chromatography, eluting with a CHCl₃-MeOH (1:1) mixture to yield pure Ganolactone B.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were obtained on a Bruker AM-400 or DRX-500 spectrometer. Chemical shifts are reported in ppm relative to the solvent signal (CDCl₃: δH 7.26, δC 77.0).

-

Mass Spectrometry: FABMS was performed on a VG Auto Spec-3000 spectrometer. HRESIMS was carried out on an API QSTAR Pulsar i spectrometer.

-

UV Spectroscopy: The UV spectrum was recorded on a Shimadzu UV-2401A spectrophotometer.

-

IR Spectroscopy: The IR spectrum was obtained on a Bio-Rad FTS-135 spectrometer with KBr pellets.

Potential Biological Activity and Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by Ganolactone B is not yet available in the scientific literature, lanostane-type triterpenoids isolated from Ganoderma species are well-documented to possess a range of biological activities, including anti-inflammatory and anticancer effects.[6][7] These activities are often attributed to the modulation of key signaling pathways such as NF-κB and PI3K/Akt/mTOR.

Disclaimer: The following diagrams illustrate hypothetical signaling pathways that may be influenced by Ganolactone B, based on the known activities of structurally related compounds. Further research is required to experimentally validate the effect of Ganolactone B on these pathways.

Hypothetical Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Many natural products exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

Hypothetical Modulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in cancer, making it a key target for anticancer drug development.

Conclusion

Ganolactone B is a well-characterized lanostane-type triterpenoid from Ganoderma sinense. This guide provides a comprehensive summary of its known physicochemical and spectroscopic properties, along with detailed experimental protocols for its isolation. While its specific biological activities and mechanisms of action are yet to be fully elucidated, its structural similarity to other bioactive triterpenoids from Ganoderma suggests its potential as a lead compound for the development of novel therapeutics. Further research is warranted to explore its pharmacological effects and to validate its interaction with key cellular signaling pathways.

References

- 1. Two novel lanostane triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Two Novel Lanostane Triterpenoids from Ganoderma Sinense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. Ganolactone B | CAS:1028449-53-7 | Manufacturer ChemFaces [chemfaces.com]

- 6. mdpi.com [mdpi.com]

- 7. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Anticancer Screening of Ganolactone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ganolactone B, a lanostane-type triterpene, presents a promising scaffold for anticancer drug development. This technical guide provides an in-depth overview of the preliminary screening methodologies and potential mechanisms of action for Ganolactone B, drawing insights from studies on structurally related lactone compounds. The information herein is intended to equip researchers with the foundational knowledge to design and execute preclinical evaluations of Ganolactone B's anticancer potential.

Data Presentation: Anticancer Activity of Related Lactones

While specific quantitative data for Ganolactone B is not yet extensively published, the following tables summarize the cytotoxic and apoptotic activities of structurally similar sesquiterpene lactones, alantolactone and isoalantolactone, against various cancer cell lines. This data serves as a valuable reference for anticipating the potential efficacy of Ganolactone B.

Table 1: Cytotoxicity of Alantolactone and Isoalantolactone on Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Exposure Time (h) |

| Alantolactone | Glioblastoma (U87MG, U251) | MTT | Not specified | 24, 48, 72 |

| Isoalantolactone | Hepatocellular Carcinoma (Hep3B) | MTT | Concentration-dependent decrease in viability | 48 |

IC50: Half-maximal inhibitory concentration. MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.

Table 2: Apoptotic Effects of Alantolactone and Isoalantolactone

| Compound | Cancer Cell Line | Method | Key Observations |

| Alantolactone | Glioblastoma (U87MG, U251) | Flow Cytometry (Annexin V/PI) | Time- and dose-dependent increase in apoptosis |

| Isoalantolactone | Hepatocellular Carcinoma (Hep3B) | Flow Cytometry (Annexin V/PI), DAPI, TUNEL | Concentration-dependent increase in apoptotic cells |

PI: Propidium Iodide. DAPI: 4′,6-diamidino-2-phenylindole. TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable preclinical research. The following sections outline standard protocols for key experiments in the preliminary anticancer screening of a compound like Ganolactone B.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [1][2][3]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Ganolactone B (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [2]

-

Principle: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, which is an indicator of cytotoxicity.

-

Protocol:

-

Culture cells and treat with Ganolactone B as described for the MTT assay.

-

Collect the cell culture supernatant at the end of the incubation period.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance of the reaction product at the recommended wavelength.

-

Calculate the percentage of LDH release relative to a positive control (e.g., cells treated with a lysis buffer).

-

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining [1]

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with Ganolactone B for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

-

Analyze the stained cells by flow cytometry within one hour.

-

Potential Signaling Pathways and Mechanisms of Action

Based on studies of related lactone compounds, Ganolactone B may exert its anticancer effects through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[4][5][6] Inhibition of this pathway is a common mechanism for anticancer agents. Natural products have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[4][7]

Caption: Potential inhibition of the PI3K/Akt signaling pathway by Ganolactone B.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell survival, and proliferation.[8] Its constitutive activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The canonical and non-canonical pathways are the two main branches of NF-κB activation.[9][10]

Caption: Potential inhibition of the canonical NF-κB signaling pathway.

Experimental Workflow for Preliminary Anticancer Screening

The following diagram illustrates a logical workflow for the initial in vitro evaluation of Ganolactone B's anticancer properties.

References

- 1. Induction of Apoptosis by Isoalantolactone in Human Hepatocellular Carcinoma Hep3B Cells through Activation of the ROS-Dependent JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB - Wikipedia [en.wikipedia.org]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-canonical NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ganolactone B: An Inquiry into its Antibacterial Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a comprehensive overview of the current scientific understanding of Ganolactone B, a lanostane-type triterpene, with a specific focus on its antibacterial activity spectrum. While direct studies on the antibacterial properties of Ganolactone B are not available in the current scientific literature, this guide synthesizes information on its origin, chemical class, and the antibacterial activities of closely related compounds isolated from the same genus, Ganoderma. This information serves as a valuable resource for researchers interested in the potential antimicrobial applications of Ganolactone B and other lanostane triterpenoids.

Introduction to Ganolactone B

Ganolactone B is a naturally occurring lanostane-type triterpene that has been isolated from the fruiting bodies of the medicinal mushroom Ganoderma sinense. Its chemical structure was first elucidated in 2007. Triterpenoids from Ganoderma species are a well-studied class of compounds known for a wide range of biological activities. However, the specific bioactivities of many individual triterpenoids, including Ganolactone B, remain to be fully investigated.

Antibacterial Activity Spectrum: A Review of Related Compounds

As of the latest literature review, there is no specific data published on the antibacterial activity of Ganolactone B. However, studies on other lanostane-type triterpenoids isolated from various Ganoderma species provide valuable insights into the potential antibacterial spectrum of this class of compounds. These studies indicate that lanostane triterpenoids generally exhibit activity against Gram-positive bacteria, with limited or no activity against Gram-negative bacteria.

Below is a summary of the minimum inhibitory concentrations (MICs) of several lanostane triterpenoids from Ganoderma species against a panel of pathogenic bacteria. This data is compiled from various scientific publications and is intended to provide a comparative context for the potential activity of Ganolactone B.

| Compound Name (Source Organism) | Test Organism | Strain | MIC (µg/mL) |

| Ganodermanontriol (Ganoderma tsugae) | Staphylococcus aureus | ATCC 29213 | < 30 |

| Bacillus subtilis | ATCC 6633 | < 30 | |

| Enterococcus faecalis | ATCC 29212 | < 30 | |

| 25-methoxy-11-oxo-ganoderiol D (Ganoderma applanatum) | Staphylococcus aureus | ATCC 29213 | < 60 |

| Bacillus subtilis | ATCC 6633 | < 60 | |

| Enterococcus faecalis | ATCC 29212 | < 60 | |

| 3-oxo-25-methoxy-24,26-dihydroxy-lanosta-7,9(11)-diene (G. applanatum) | Staphylococcus aureus | ATCC 29213 | < 60 |

| Bacillus subtilis | ATCC 6633 | < 60 | |

| Enterococcus faecalis | ATCC 29212 | < 60 |

Experimental Protocols for Antibacterial Susceptibility Testing

The following is a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of a natural product like Ganolactone B, based on standard laboratory protocols.

3.1. Preparation of Bacterial Inoculum

-

Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) at 37°C for 18-24 hours.

-

A few colonies are then transferred to a sterile saline solution (0.85% NaCl).

-

The bacterial suspension is adjusted to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

The suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

3.2. Broth Microdilution Assay

-

The test compound (e.g., Ganolactone B) is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Serial two-fold dilutions of the compound are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

The standardized bacterial inoculum is added to each well.

-

Positive (broth with inoculum and no compound) and negative (broth only) controls are included.

-

The microtiter plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanisms of Antibacterial Action for Triterpenoids

While the specific mechanism of action for Ganolactone B is unknown, several mechanisms have been proposed for the antibacterial activity of triterpenoids in general. These potential mechanisms provide a logical starting point for investigating Ganolactone B.

Caption: Potential antibacterial mechanisms of triterpenoids.

Experimental Workflow for Antibacterial Screening

The following diagram illustrates a typical workflow for the initial screening and evaluation of the antibacterial activity of a novel natural product like Ganolactone B.

Caption: Workflow for antibacterial screening of natural products.

Conclusion and Future Directions

While Ganolactone B represents an interesting chemical entity from a well-known medicinal mushroom, its potential as an antibacterial agent remains unexplored. The available data on related lanostane triterpenoids from the Ganoderma genus suggest that Ganolactone B may possess activity against Gram-positive bacteria. Future research should focus on the systematic evaluation of Ganolactone B's antibacterial spectrum using standardized methodologies. Should promising activity be identified, subsequent studies should aim to elucidate its mechanism of action and evaluate its safety profile to determine its potential as a lead compound for the development of new antibacterial drugs.

The Ethnopharmacological Potential of Ganolactone B from Ganoderma Species: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the ethnobotanical uses, chemical analysis, and potential pharmacological mechanisms of Ganolactone B, a bioactive triterpenoid found in select Ganoderma species. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction: The Ethnobotanical Significance of Ganoderma

For centuries, fungi of the genus Ganoderma, commonly known as Reishi or Lingzhi, have been a cornerstone of traditional medicine systems across Asia.[1] Species such as Ganoderma lucidum, Ganoderma sinense, and Ganoderma applanatum are revered for their purported health-promoting and longevity-enhancing properties.[1][2] Traditional applications are extensive, ranging from the treatment of inflammatory conditions and immune system modulation to addressing respiratory and digestive ailments.[3][4] Ganoderma sinense, a species confirmed to contain Ganolactone B, is traditionally used to strengthen the immune system, regulate metabolism, and treat a wide array of diseases affecting the respiratory, circulatory, and nervous systems.[3][5] Similarly, G. applanatum has a history of use in Chinese medicine for treating conditions like rheumatic tuberculosis and esophageal carcinoma, as well as for resolving indigestion, relieving pain, and reducing phlegm.

Ganolactone B: A Bioactive Triterpenoid

Ganolactone B is a lanostane-type triterpenoid that has been identified as a constituent of Ganoderma sinense and Ganoderma applanatum.[5] Triterpenoids are a major class of bioactive compounds in Ganoderma species, contributing to their diverse pharmacological effects. While extensive research has focused on other triterpenoids like ganoderic acids, Ganolactone B represents a promising but less-studied molecule with potential therapeutic applications.

Quantitative Analysis of Ganolactone B

Accurate quantification of Ganolactone B in different Ganoderma species is crucial for standardization and quality control in research and product development. While specific quantitative data for Ganolactone B across a wide range of species is still an emerging area of research, modern analytical techniques provide the necessary tools for its determination.

Table 1: Quantitative Analysis of Triterpenoids in Ganoderma Species

| Ganoderma Species | Analytical Method | Triterpenoid Content (Representative Values) | Reference |

| Ganoderma lucidum | HPLC | Total Triterpenoids: 0.44% - 1.42% | [6] |

| Ganoderma lucidum Spores | HPLC | Total Triterpenoids: 1.36% - 3.15% | [6] |

| Ganoderma lucidum | UPLC-QTOF-MS/MS | Qualitative identification of numerous triterpenoids | [7] |

| Various Ganoderma species | UPLC-QTOF-MS/MS | Comparative metabolomic analysis revealing species-specific triterpenoid profiles | [8] |

Note: The table presents representative values for total triterpenoids due to the limited availability of specific quantitative data for Ganolactone B. The methodologies cited are suitable for the quantification of Ganolactone B.

Experimental Protocols

Extraction of Triterpenoids from Ganoderma

The following protocol details a general method for the extraction of triterpenoids, including Ganolactone B, from the fruiting bodies of Ganoderma species.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Triterpenoids

-

Sample Preparation: Dry the Ganoderma fruiting bodies at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (e.g., to pass through a 100-mesh sieve).[4]

-

Extraction:

-

Post-Extraction:

-

Centrifuge the mixture to separate the supernatant from the solid residue.

-

Collect the supernatant. For exhaustive extraction, the residue can be re-extracted with fresh solvent.

-

Combine the supernatants and filter them.

-

The solvent can be evaporated under reduced pressure to yield the crude triterpenoid extract.

-

Diagram 1: Workflow for Triterpenoid Extraction

Caption: A generalized workflow for the extraction of triterpenoids from Ganoderma species.

Quantification of Ganolactone B by UPLC-QTOF-MS/MS

This protocol outlines a high-resolution mass spectrometry method for the qualitative and quantitative analysis of Ganolactone B.

Protocol 2: UPLC-QTOF-MS/MS Analysis

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Analyzer: Quadrupole Time-of-Flight (QTOF).

-

Data Acquisition: Full scan MS and targeted MS/MS of the precursor ion for Ganolactone B.

-

-

Quantification:

-

Prepare a standard curve using a purified Ganolactone B reference standard.

-

Quantify Ganolactone B in the extracts based on the peak area of the specific precursor-product ion transition.

-

In Vitro Anti-Inflammatory Activity Assay: Inhibition of NF-κB and MAPK Signaling Pathways

The following protocols describe methods to investigate the potential anti-inflammatory effects of Ganolactone B by examining its influence on the NF-κB and MAPK signaling pathways in a relevant cell line (e.g., RAW 264.7 macrophages).

Protocol 3: Western Blot Analysis of NF-κB and MAPK Pathway Proteins

-

Cell Culture and Treatment:

-

Culture RAW 264.7 cells to 70-80% confluency.

-

Pre-treat cells with varying concentrations of Ganolactone B for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 15-60 minutes).

-

-

Protein Extraction:

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p65 (for NF-κB), and ERK, JNK, and p38 (for MAPK) overnight at 4°C.[9][10]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.[9]

-

Potential Signaling Pathways of Ganolactone B

Based on the known anti-inflammatory properties of Ganoderma species and the activities of other structurally related lactones, it is hypothesized that Ganolactone B may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Diagram 2: Hypothesized Anti-Inflammatory Mechanism of Ganolactone B

References

- 1. Ganoderma lucidum (Lingzhi or Reishi) - Herbal Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. mycosphere.org [mycosphere.org]

- 3. Submerged fermentation production and characterization of intracellular triterpenoids from Ganoderma lucidum using HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [UPLC-Q-TOF-MS/MS qualitative analysis and HPLC determination of triterpenoids in Ganoderma lucidum spores] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)-based metabolomic analysis of mycelial biomass of three Ganoderma isolates from the Lower Volta River Basin of Ghana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Ganolactone B ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganolactone B, a lanostane-type triterpenoid isolated from the fruiting bodies of Ganoderma sinense, presents a chemical scaffold of interest for further pharmacological investigation.[1][2] This document provides a comprehensive, albeit predictive, analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of Ganolactone B. In the absence of direct experimental data, this guide leverages established in silico methodologies to forecast the pharmacokinetic and toxicological properties of the molecule. Such predictive modeling is a critical component in the early stages of drug discovery, offering the potential to significantly reduce the time and cost associated with preclinical development by identifying potential liabilities before resource-intensive experimental studies are undertaken.[3][4] The methodologies and predictive data presented herein are intended to serve as a foundational resource for researchers pursuing the development of Ganolactone B or its analogs as therapeutic agents.

Introduction

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant percentage of failures attributed to unfavorable ADMET properties.[4] Early assessment of these properties is therefore paramount. Ganolactone B, with a molecular formula of C27H38O6 and a molecular weight of 458.59 g/mol , belongs to a class of natural products known for their diverse biological activities.[1][5] This guide outlines a systematic in silico approach to characterize the ADMET profile of Ganolactone B, providing a predictive framework for its drug-likeness and potential as a therapeutic candidate. The following sections will detail the computational methodologies, present the predicted ADMET parameters in a structured format, and visualize the underlying workflows and predictive relationships.

Physicochemical Properties